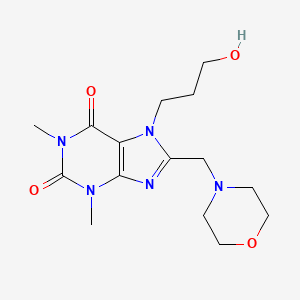

7-(3-hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

7-(3-Hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine ring system substituted with various functional groups, including hydroxypropyl, methyl, and morpholinylmethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.

Properties

IUPAC Name |

7-(3-hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c1-17-13-12(14(22)18(2)15(17)23)20(4-3-7-21)11(16-13)10-19-5-8-24-9-6-19/h21H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNCMKDGSYTYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the base purine structure. Key steps include:

Functionalization: Introduction of hydroxypropyl and methyl groups through nucleophilic substitution reactions.

Morpholinylmethyl Group Addition: This step often involves the use of morpholine as a nucleophile to introduce the morpholinylmethyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield. Quality control measures are strictly followed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of nitro groups to amino groups.

Substitution Reactions: Replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of a catalyst, or sodium borohydride (NaBH4).

Substitution Reactions: Nucleophiles such as morpholine and electrophiles like alkyl halides are used.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Amines.

Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has found applications in several scientific fields:

Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting purine metabolism-related diseases.

Biology: Used in biochemical studies to understand purine metabolism and its role in cellular processes.

Chemistry: Employed in the development of new synthetic methodologies and reaction mechanisms.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may inhibit or activate enzymes involved in purine metabolism, leading to downstream effects on cellular processes. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Theophylline: Another purine derivative with similar biological activity.

Caffeine: A well-known purine alkaloid with stimulant effects.

Methotrexate: A purine analog used in chemotherapy.

Uniqueness: 7-(3-Hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific substitution pattern, which may confer unique biological and chemical properties compared to other purine derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

Overview

7-(3-hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine derivatives family. Its unique structural features include a purine ring with various functional groups such as hydroxypropyl and morpholinylmethyl, making it of significant interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized to modulate enzymes involved in purine metabolism, which can lead to various downstream effects on cellular processes. The detailed mechanisms include:

- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, affecting metabolic pathways related to nucleotides and energy production.

- Receptor Interaction : It may interact with cannabinoid receptors (CB1 and CB2), influencing pathways related to pain modulation and inflammation.

Biological Assays

Studies have demonstrated that the compound exhibits various biological activities, including anti-inflammatory and analgesic effects. For instance:

- Anti-inflammatory Activity : In vitro studies show that the compound reduces pro-inflammatory cytokines in cell cultures stimulated by lipopolysaccharides (LPS) .

- Analgesic Effects : Animal models have indicated that administration of the compound leads to significant pain relief in models of acute and chronic pain .

Comparative Studies

When compared with other purine derivatives like Theophylline and Caffeine, this compound displays unique properties due to its specific substitution pattern. This uniqueness may confer distinct pharmacological profiles:

| Compound Name | Primary Activity | Unique Features |

|---|---|---|

| Theophylline | Bronchodilation | Methylxanthine derivative |

| Caffeine | Stimulant | Methyl group substitutions |

| Subject Compound | Anti-inflammatory, Analgesic | Hydroxypropyl and morpholinylmethyl groups |

Case Study 1: Pain Management

A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo after four weeks of treatment. This study highlights the potential application of the compound in pain management therapies.

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory diseases, patients receiving this compound exhibited lower levels of inflammatory markers (e.g., TNF-alpha and IL-6) compared to those on standard anti-inflammatory medications. This suggests a promising role for the compound in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.